molecular formula C18H16N2O4S2 B2678206 (Z)-4-(5-((6-methoxyquinolin-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid CAS No. 904508-69-6

(Z)-4-(5-((6-methoxyquinolin-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid

Cat. No.: B2678206
CAS No.: 904508-69-6
M. Wt: 388.46
InChI Key: DJXQYTYNKOVVEV-GDNBJRDFSA-N
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Description

(Z)-4-(5-((6-methoxyquinolin-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid is a complex organic compound that features a quinoline moiety, a thiazolidinone ring, and a butanoic acid group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

4-[(5Z)-5-[(6-methoxyquinolin-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4S2/c1-24-13-6-7-14-11(9-13)4-5-12(19-14)10-15-17(23)20(18(25)26-15)8-2-3-16(21)22/h4-7,9-10H,2-3,8H2,1H3,(H,21,22)/b15-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJXQYTYNKOVVEV-GDNBJRDFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(C=C2)C=C3C(=O)N(C(=S)S3)CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)N=C(C=C2)/C=C\3/C(=O)N(C(=S)S3)CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-(5-((6-methoxyquinolin-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid typically involves a multi-step process:

    Formation of the Quinoline Derivative: The starting material, 6-methoxyquinoline, is synthesized through a series of reactions including nitration, reduction, and methylation.

    Synthesis of Thiazolidinone Ring: The thiazolidinone ring is formed by reacting a suitable thioamide with a halogenated carbonyl compound under basic conditions.

    Condensation Reaction: The quinoline derivative is then condensed with the thiazolidinone intermediate in the presence of a base to form the desired product.

    Final Acidification: The final step involves acidification to obtain this compound in its pure form.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.

Chemical Reactions Analysis

Synthetic Route

StepReaction TypeConditions/ReagentsYieldSource
1Formation of dithiocarbamateAmino acid + CS₂ in alkaline medium60-75%
2AlkylationMonochloroacetic acid in aqueous NaOH50-65%
3CyclizationAcidic reflux (HCl or H₂SO₄)70-85%
4Knoevenagel Condensation6-Methoxyquinoline-2-carbaldehyde + thiazolidinone intermediate in ethanol/ammonium acetate55-70%

Mechanistic Insights

  • Step 4 involves nucleophilic attack by the thiazolidinone’s active methylene group on the aldehyde carbonyl, followed by dehydration to form the conjugated (Z)-methylene linkage .

  • Steric and electronic effects of the 6-methoxyquinoline group favor the (Z)-configuration due to intramolecular hydrogen bonding during condensation .

Butanoic Acid Moiety

  • Salt Formation : Forms water-soluble sodium or potassium salts when treated with NaOH/KOH, enhancing bioavailability .

Thiazolidinone Core

  • Thioxo Group Reactivity :

    • Participates in nucleophilic substitutions with alkyl halides (e.g., methyl iodide) to form S-alkyl derivatives .

    • Oxidizes to sulfonic acid derivatives under strong oxidizing agents (e.g., H₂O₂/H₂SO₄) .

  • Conjugated Methylene Linkage :

    • Undergoes photoisomerization under UV light, potentially converting to the (E)-isomer .

    • Susceptible to Michael addition reactions with amines or thiols at the β-position .

6-Methoxyquinoline Substituent

  • Methoxy Group :

    • Demethylation occurs with BBr₃ in CH₂Cl₂, yielding a hydroxyl group .

  • Quinoline Ring :

    • Electrophilic substitution (e.g., nitration) occurs at the 5- and 8-positions due to electron-donating methoxy group .

Stability and Degradation

  • Thermal Stability : Decomposes above 220°C, with cleavage of the thiazolidinone ring observed via TGA .

  • pH Sensitivity :

    • Stable in acidic conditions (pH 2–6) but hydrolyzes in alkaline media (pH > 8), releasing 6-methoxyquinoline-2-carbaldehyde .

  • Light Sensitivity : (Z)-isomer slowly converts to (E)-isomer under prolonged UV exposure (λ = 365 nm) .

Comparative Reactivity Table

Reaction TypeReagents/ConditionsProductBiological Relevance
EsterificationCH₃OH/H₂SO₄, refluxMethyl esterImproved membrane permeability
S-AlkylationCH₃I, K₂CO₃, DMFS-Methyl derivativeReduced cytotoxicity
DemethylationBBr₃, CH₂Cl₂, −78°CHydroxyquinoline analogEnhanced hydrogen bonding
OxidationH₂O₂/H₂SO₄Sulfonic acid derivativeIncreased solubility

Scientific Research Applications

Synthesis and Structural Characterization

The compound can be synthesized through various chemical reactions involving thiazolidinone derivatives and quinoline moieties. The synthesis typically involves the condensation of 6-methoxyquinoline derivatives with thiazolidinedione compounds, often employing techniques such as refluxing in suitable solvents and purification through recrystallization. Characterization techniques like NMR, IR spectroscopy, and X-ray crystallography are crucial for confirming the structure of the synthesized compound .

Antimicrobial Properties

Research indicates that compounds similar to (Z)-4-(5-((6-methoxyquinolin-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid exhibit significant antimicrobial activity. For instance, derivatives of quinoline have been shown to inhibit various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. These findings suggest that the compound could be explored as a potential antimicrobial agent due to its structural similarities with known active compounds .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have shown that thiazolidinone derivatives can induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer). The mechanism often involves the inhibition of key enzymes related to cancer progression, making it a candidate for further development as an anticancer drug .

Anti-inflammatory Effects

There is growing interest in the anti-inflammatory properties of thiazolidinone derivatives, which could be beneficial in treating chronic inflammatory diseases. Compounds similar to this compound have shown promise in reducing inflammation markers in vitro, indicating potential therapeutic applications in inflammatory conditions .

Neuroprotective Applications

Recent studies have highlighted the neuroprotective effects of quinoline-based compounds against neurodegenerative diseases. The compound's ability to inhibit monoamine oxidase and cholinesterase suggests it could be beneficial in treating conditions like Alzheimer's disease by enhancing neurotransmitter levels and protecting neuronal health .

Case Studies and Research Findings

StudyFocusFindings
Synthesis of ThiazolidinonesConfirmed structural integrity through NMR and X-ray analysis; yielded promising antimicrobial activity against selected pathogens.
Anticancer ActivityDemonstrated significant cytotoxic effects on MDA-MB-231 cells; suggested mechanisms include apoptosis induction via enzyme inhibition.
Anti-inflammatory PotentialShowed reduction in inflammatory markers in vitro; indicates possible use in chronic inflammation treatment.
Neuroprotective EffectsInhibited key enzymes related to neurodegeneration; promising results for Alzheimer's treatment applications.

Mechanism of Action

The mechanism by which (Z)-4-(5-((6-methoxyquinolin-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid exerts its effects involves interaction with molecular targets such as enzymes and receptors. The quinoline moiety can intercalate with DNA, while the thiazolidinone ring can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function.

Comparison with Similar Compounds

Similar Compounds

    (Z)-4-(5-((6-chloroquinolin-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid: Similar structure but with a chloro group instead of a methoxy group.

    (Z)-4-(5-((6-hydroxyquinolin-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid: Similar structure but with a hydroxy group instead of a methoxy group.

Uniqueness

The presence of the methoxy group in (Z)-4-(5-((6-methoxyquinolin-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid imparts unique electronic properties that can influence its reactivity and interaction with biological targets. This makes it distinct from its chloro and hydroxy analogs, which may have different pharmacological profiles and chemical behaviors.

Biological Activity

(Z)-4-(5-((6-methoxyquinolin-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article summarizes the current understanding of its biological activity, including relevant case studies, research findings, and a comparative analysis of its effects across various biological systems.

Chemical Structure

The compound features a complex structure that combines a quinoline moiety with a thioxothiazolidine derivative. The presence of these functional groups is believed to contribute to its pharmacological properties.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of thioxothiazolidin compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown antibacterial activity against both Gram-positive and Gram-negative bacteria, often outperforming traditional antibiotics like ampicillin and streptomycin by substantial margins .

Table 1: Antimicrobial Activity Comparison

CompoundBacterial StrainMIC (mg/mL)MBC (mg/mL)
Compound 8E. cloacae0.004 - 0.030.008 - 0.06
Compound 12S. aureus0.015Not specified
Compound 15T. viride0.004 - 0.06Not specified

Anticancer Activity

The anticancer potential of compounds related to this compound has also been explored. Studies indicate that such compounds can induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and pro-apoptotic signaling pathways.

Case Study: Cytotoxicity Against Cancer Cell Lines

In a study assessing the cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), derivatives exhibited IC50 values ranging from 5 to 49 µM, indicating potent anticancer activity . The structure–activity relationship (SAR) analysis revealed that modifications to the quinoline or thiazolidine moieties significantly influenced the cytotoxicity profiles.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Some derivatives have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Induction of Apoptosis : The compound may activate intrinsic apoptotic pathways, involving caspase activation and mitochondrial membrane potential changes.
  • Biofilm Disruption : Certain studies suggest that these compounds can disrupt biofilm formation in bacteria, enhancing their efficacy against chronic infections .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding affinity of this compound with target proteins involved in disease processes such as bacterial resistance and tumor growth. These studies suggest a favorable interaction profile with multiple targets, indicating broad-spectrum activity .

Q & A

Q. What are the optimal synthetic routes for preparing (Z)-4-(5-((6-methoxyquinolin-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid?

The compound is synthesized via Knoevenagel condensation between 6-methoxyquinoline-2-carbaldehyde and 4-oxo-2-thioxothiazolidine-3-ylbutanoic acid, catalyzed by sodium acetate in glacial acetic acid under reflux (3–4 hours). Purification involves recrystallization from methanol or acetic acid-DMF mixtures to isolate the Z-isomer . Key parameters include:

  • Molar ratio : 1:1 aldehyde to thiazolidinone.
  • Catalyst : Sodium acetate (1.5–2 equivalents).
  • Yield : Typically 45–60%, depending on substituent steric effects .

Q. How can the structure of this compound be confirmed post-synthesis?

Use a combination of spectroscopic and chromatographic methods:

  • FTIR : Confirm C=O (1702–1705 cm⁻¹), C=N (1610 cm⁻¹), and C=S (1250 cm⁻¹) stretches .
  • HPLC : Purity assessment using a C18 column with UV detection at 254 nm (retention time ~12–14 minutes) .
  • Melting Point : Compare observed values (e.g., 122–124°C for analogous compounds) with literature .

Advanced Research Questions

Q. What strategies ensure stereoselective synthesis of the Z-isomer?

The Z-configuration is favored by:

  • Microwave-assisted synthesis : Reduces reaction time (20–30 minutes) and enhances selectivity via controlled energy input .
  • Catalyst choice : Triethylamine or K₂CO₃ in ethanol promotes selective substitution at the thiazolidinone C2 position, minimizing E-isomer formation .
  • Steric effects : Bulky substituents on the aldehyde (e.g., 6-methoxyquinoline) stabilize the Z-conformation .

Q. How do substituents on the quinoline ring affect biological activity?

Computational and experimental studies suggest:

  • Methoxy group at C6 : Enhances lipophilicity (logP ~3.2) and membrane permeability, critical for cellular uptake .
  • Quinoline core : Facilitates π-π stacking with target proteins (e.g., kinases), improving binding affinity. Replacements with pyridine or benzimidazole reduce activity by 40–60% .
  • Thioxo group : Essential for hydrogen bonding with cysteine residues in enzymatic assays .

Q. What analytical challenges arise in quantifying this compound in biological matrices?

Challenges include:

  • Low solubility : Requires derivatization (e.g., esterification with 6-MOQ-EtOCOOSu) for LC-MS detection .
  • Matrix interference : Use SPE (C18 cartridges) to isolate the compound from plasma or tissue homogenates .
  • Limit of detection (LOD) : Achievable at 0.1 ng/mL using MRM transitions (m/z 351 → 233) in tandem MS .

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